2-(2-Hydroxyethoxy)ethyl octanoate
Overview
Description
2-(2-Hydroxyethoxy)ethyl octanoate is an organic compound with the molecular formula C12H24O4 It is an ester formed from octanoic acid and 2-(2-hydroxyethoxy)ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl octanoate typically involves the esterification of octanoic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)ethyl octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the halogenated derivatives or amine derivatives.
Scientific Research Applications
2-(2-Hydroxyethoxy)ethyl octanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used as a plasticizer in the production of polymers and as a surfactant in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl octanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release octanoic acid and 2-(2-hydroxyethoxy)ethanol. Octanoic acid can then enter metabolic pathways, such as the β-oxidation pathway, to produce energy. The hydroxyl group in the compound can also participate in hydrogen bonding and other interactions with biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyethoxy)ethyl hexanoate
- 2-(2-Hydroxyethoxy)ethyl decanoate
- 2-(2-Hydroxyethoxy)ethyl dodecanoate
Uniqueness
2-(2-Hydroxyethoxy)ethyl octanoate is unique due to its specific chain length and the presence of both hydroxyl and ester functional groups. This combination of features gives it distinct chemical properties and makes it suitable for specific applications, such as in the formulation of surfactants and plasticizers. Compared to similar compounds with different chain lengths, it offers a balance between hydrophilicity and hydrophobicity, making it versatile for various applications.
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl octanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4/c1-2-3-4-5-6-7-12(14)16-11-10-15-9-8-13/h13H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYHDTGNPTWQMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497544 | |
Record name | 2-(2-Hydroxyethoxy)ethyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7735-27-5 | |
Record name | 2-(2-Hydroxyethoxy)ethyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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